N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a fluorophenylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally similar to other benzo[d]thiazol-2-yl compounds, which have been reported to interact with various biological targets . .
Mode of Action
Given the structural similarity to other benzo[d]thiazol-2-yl compounds, it is plausible that it may interact with its targets in a similar manner . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzo[d]thiazol-2-yl compounds have been reported to influence various biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving o-aminothiophenol and appropriate electrophiles.
Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the fluorophenylsulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for imaging biological systems.
Medicine: Investigated for its potential as an antitumor agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide
- N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)propanamide
- N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)propanamide
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the hydroxy group and the fluorophenylsulfonyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-17(19(26)13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIIBWSTXYIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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